

# Application Notes: Manual Disinfection of Non-Autoclavable Instruments with Peracetic Acid

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## Compound of Interest

Compound Name: Oxonia Active

Cat. No.: B1202147

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## Introduction

Peracetic acid (PAA) is a highly effective, broad-spectrum biocide used for the chemical sterilization and high-level disinfection of medical, surgical, and dental instruments that are not suitable for autoclaving.[1] As a powerful oxidizing agent, it offers rapid action against a wide range of microorganisms, including bacteria, fungi, viruses, and spores.[2][3] Its environmental profile is favorable, as it decomposes into harmless byproducts: acetic acid, water, and oxygen.[3][4] These application notes provide detailed protocols and critical data for researchers, scientists, and drug development professionals on the safe and effective manual disinfection of non-autoclavable instruments using peracetic acid.

## Mechanism of Action

Peracetic acid functions by denaturing proteins, disrupting cell wall permeability, and oxidizing sulfhydryl and sulfur bonds in proteins, enzymes, and other metabolites.[2] This oxidative mechanism leads to the rapid inactivation of both Gram-positive and Gram-negative bacteria, fungi, and yeasts.[2][3] For viruses, the mode of action involves the oxidation of coat proteins and genetic material.[5] The high oxidizing potential of PAA also makes it effective against bacterial spores.[2]

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## Data Presentation

The following tables summarize the quantitative data regarding the microbicidal efficacy and material compatibility of peracetic acid.

Table 1: Microbicidal Efficacy of Peracetic Acid

Microorganism Type	Examples	Concentration (ppm)	Contact Time	Log Reduction
Gram-Positive & Gram-Negative Bacteria	Staphylococcus aureus, Pseudomonas aeruginosa, Enterococcus hirae, Escherichia coli	< 100 - 500	< 5 minutes	> 5
Fungi & Yeasts	Candida albicans, Aspergillus brasiliensis	1200 - 1875	5 minutes	> 4
Viruses	Poliovirus, Adenovirus, Murine norovirus	12 - 2250	15 - 60 minutes	> 4
Bacterial Spores	Bacillus atrophaeus, Bacillus spizizenii	500 - 10,000 (0.05% - 1%)	15 seconds - 60 minutes	6 - 7

Note: Efficacy can be affected by the presence of organic matter, requiring higher concentrations.[\[2\]](#)

Table 2: Material Compatibility with Peracetic Acid Solutions

Material Category	Compatible Materials	Materials Requiring Caution (Limited Exposure Recommended)	Incompatible Materials
Metals	Stainless Steel (304, 316)	Aluminum, Copper, Brass, Zinc	Carbon Steel
Plastics	Polyethylene (PE), Polypropylene (PP), Polytetrafluoroethylene (PTFE), Polyvinylidene fluoride (PVDF), Acrylonitrile butadiene styrene (ABS), Acrylic	Polycarbonate, Polysulfone	-
Elastomers	Silicone Rubber, Viton®	EPDM, Neoprene, Nitrile Rubber	Natural Rubber

Note: This is a general guide. It is recommended to consult the instrument manufacturer's instructions and perform compatibility testing for specific materials and PAA formulations.[\[6\]](#)[\[7\]](#)

## Experimental Protocols

### Protocol 1: Manual High-Level Disinfection of Non-Porous Instruments

This protocol outlines the steps for the manual high-level disinfection of non-porous, non-autoclavable instruments.

1. Pre-Cleaning: a. Immediately after use, thoroughly rinse the instrument under cool running water to remove gross debris. b. Prepare an enzymatic cleaning solution according to the manufacturer's instructions. c. Fully immerse the instrument in the enzymatic solution and allow it to soak for the recommended time. d. Using a soft-bristled brush, meticulously clean all surfaces of the instrument, paying close attention to lumens, joints, and crevices. e. Actuate any moving parts to ensure all areas are cleaned. f. Rinse the instrument thoroughly with purified water to remove all traces of the enzymatic cleaner. g. Visually inspect the instrument for cleanliness. Repeat the cleaning process if any residue remains.

2. Disinfection: a. Prepare the peracetic acid disinfectant solution to the desired concentration (e.g., 0.2% or 2000 ppm) in a designated, well-ventilated area.[2] Always add the concentrated PAA to water, not the other way around. b. Fully immerse the cleaned and dried instrument into the PAA solution, ensuring all surfaces are in contact with the disinfectant. c. For instruments with lumens, flush the channels with the PAA solution to eliminate air pockets. d. Cover the immersion container and allow the instrument to soak for the validated contact time (e.g., 5-12 minutes for high-level disinfection, longer for sterilization).[2][5] e. Monitor the immersion time with a timer.

3. Rinsing: a. After the required contact time, carefully remove the instrument from the PAA solution using sterile forceps. b. Rinse the instrument thoroughly with sterile, filtered water (0.2 µm filter) to remove all residual PAA.[2] A triple-rinse procedure is recommended. c. For instruments with lumens, flush the channels with sterile water.

4. Drying and Storage: a. Dry the instrument using a sterile, lint-free cloth or by flushing with filtered, compressed air. b. Store the disinfected instrument in a sterile, covered container to prevent recontamination.

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Autoclavable Instruments.
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## Protocol 2: Validation of the Peracetic Acid Disinfection Process

This protocol describes a method to validate the efficacy of the manual disinfection process using biological indicators.

1. Materials: a. Biological Indicators (BIs): Spores of *Bacillus atrophaeus* (ATCC 9372) on stainless steel carriers.[\[8\]](#) b. Test Instruments: A representative sample of the non-autoclavable instruments to be disinfected. c. Peracetic Acid Solution: Prepared at the concentration used in Protocol 1. d. Neutralizing Broth: To inactivate the peracetic acid after exposure. e. Tryptic Soy Agar (TSA) plates. f. Sterile Water for rinsing. g. Incubator at 35-37°C.
2. Methodology: a. Positive Control: Inoculate a TSA plate with a BI that has not been exposed to PAA to ensure the viability of the spores. b. Test Group: i. Place BIs in challenging areas of the test instruments (e.g., inside lumens, at joints). ii. Subject the instruments with the BIs to the complete disinfection protocol as described in Protocol 1 (pre-cleaning, disinfection, rinsing). iii. After the rinsing step, aseptically remove the BIs and transfer them to a tube of neutralizing broth. iv. Vortex the tube to release any surviving spores. v. Plate a defined volume of the neutralized broth onto a TSA plate. c. Negative Control: Subject an instrument without a BI to the full disinfection and rinsing process. Use the final rinse water to inoculate a TSA plate to check for contamination from the rinse water. d. Incubation: Incubate all TSA plates at 35-37°C for 48-72 hours.
3. Interpretation of Results: a. Positive Control: Should show significant growth of *B. atrophaeus*. b. Test Group: Should show no growth, indicating a successful disinfection process (6-log reduction). c. Negative Control: Should show no growth.

## Safety Precautions

Peracetic acid is a corrosive and strong oxidizing agent that can cause severe skin burns and eye damage.[\[9\]](#)[\[10\]](#) Inhalation of vapors can irritate the respiratory tract.[\[9\]](#) Adherence to strict safety protocols is mandatory.

- Engineering Controls: Always handle concentrated peracetic acid and prepare solutions in a well-ventilated area, preferably within a chemical fume hood.[\[11\]](#) Ensure that an eyewash station and safety shower are readily accessible.[\[12\]](#)
- Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical splash goggles and a face shield.[11]
- Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber for high concentrations, double-gloving with nitrile for lower volumes).[11]
- Body Protection: Wear a fluid-resistant lab coat, full-length pants, and closed-toe shoes. [11]
- Handling and Storage:
  - Store peracetic acid in its original, vented container in a cool, dry, well-ventilated area away from direct sunlight, heat sources, and combustible materials.[10]
  - Never return unused solution to the original container to avoid contamination and decomposition.[13]
- Spill and Disposal:
  - In case of a spill, dilute with a large amount of water and absorb with an inert material.[13]
  - Dispose of peracetic acid solutions and waste according to local, state, and federal regulations. PAA generally decomposes into non-toxic byproducts, but local regulations must be followed.[4]

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- To cite this document: BenchChem. [Application Notes: Manual Disinfection of Non-Autoclavable Instruments with Peracetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1202147#manual-disinfection-of-non-autoclavable-instruments-with-peracetic-acid>]

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